CO-Trimoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Prophylaxis in HIV/AIDS

One of the most significant research applications of cotrimoxazole is as prophylaxis (preventive therapy) in individuals living with HIV/AIDS. These individuals have weakened immune systems, making them susceptible to opportunistic infections caused by various bacteria, fungi, and protozoa. Research has shown that cotrimoxazole effectively reduces morbidity (illness) and mortality (death) from these infections []. Studies conducted in Africa demonstrated a significant decrease in hospital admissions and mortality among HIV-positive adults and children receiving cotrimoxazole prophylaxis [, ].

Understanding Antibiotic Resistance

Another crucial area of research involving cotrimoxazole is the study of antibiotic resistance. The widespread and sometimes inappropriate use of antibiotics has led to the emergence of resistant bacterial strains. Research studies investigate the development of resistance to cotrimoxazole among various pathogens. This information is vital for informing treatment guidelines and developing strategies to combat antibiotic resistance [].

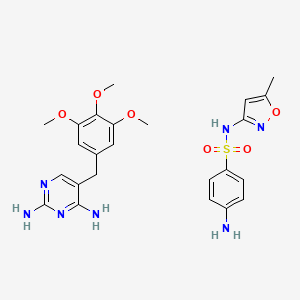

Co-Trimoxazole is a pharmaceutical compound that combines two active ingredients: trimethoprim and sulfamethoxazole. This combination is classified as a sulfonamide antibiotic, primarily used to treat bacterial infections such as pneumonia, bronchitis, urinary tract infections, and certain types of gastrointestinal infections like traveler's diarrhea. The mechanism of action involves the inhibition of bacterial folate synthesis, which is essential for nucleic acid production, thereby halting bacterial growth .

- Toxicity: Cotrimoxazole can cause side effects like nausea, vomiting, diarrhea, and skin rash. In rare cases, it can lead to more serious complications like Stevens-Johnson syndrome.

- Contraindications: Cotrimoxazole is contraindicated in individuals with allergies to sulfonamides or trimethoprim, severe liver or kidney dysfunction, and during pregnancy.

Co-Trimoxazole functions through a synergistic mechanism. Trimethoprim inhibits dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate, while sulfamethoxazole inhibits dihydropteroate synthase, preventing the synthesis of folic acid. This dual action effectively disrupts the folate pathway in bacteria, leading to bactericidal effects. The combination is more effective than either drug alone due to the sequential blockade of the folate synthesis pathway .

Co-Trimoxazole can be synthesized through a multi-step chemical process involving the individual synthesis of trimethoprim and sulfamethoxazole, followed by their combination in a specific ratio. The synthesis typically involves:

- Synthesis of Trimethoprim: This involves the reaction of 2,4-diamino-5-(3',4'-dimethoxybenzyl) pyrimidine with appropriate reagents.

- Synthesis of Sulfamethoxazole: This is achieved through the reaction of sulfanilamide with methoxyacetic acid.

- Combination: The two compounds are then combined in a fixed ratio (usually 1:5) to form Co-Trimoxazole .

Co-Trimoxazole is widely used in clinical settings for:

- Treatment of Bacterial Infections: Effective against respiratory tract infections, urinary tract infections, and gastrointestinal infections.

- Prophylaxis: Commonly used to prevent Pneumocystis jirovecii pneumonia in immunocompromised patients.

- Dermatological Conditions: Occasionally prescribed for certain skin infections due to its antibacterial properties .

Co-Trimoxazole has notable interactions with various medications:

- Increased Toxicity: It can enhance the hematological toxicity of methotrexate due to its effects on folate metabolism.

- Anticoagulants: The effectiveness of anticoagulants like warfarin may be increased when taken concurrently with Co-Trimoxazole.

- Other Antibiotics: Co-administration with other antibiotics may lead to increased risk of adverse reactions and should be monitored closely .

Co-Trimoxazole shares similarities with several other antimicrobial agents but is unique due to its specific combination and mechanism of action. Here are some comparable compounds:

| Compound Name | Active Ingredients | Unique Features |

|---|---|---|

| Sulfamethoxazole | Sulfamethoxazole | Alone does not have the same efficacy as Co-Trimoxazole; lacks trimethoprim's action. |

| Trimethoprim | Trimethoprim | Effective alone but less broad-spectrum than Co-Trimoxazole. |

| Amoxicillin | Amoxicillin | A penicillin antibiotic; different mechanism targeting cell wall synthesis. |

| Ciprofloxacin | Ciprofloxacin | Fluoroquinolone antibiotic; targets DNA gyrase rather than folate synthesis. |

| Nitrofurantoin | Nitrofurantoin | Primarily used for urinary tract infections; different mechanism involving reactive metabolites. |

Co-Trimoxazole's unique dual-action mechanism makes it particularly effective against a wider range of pathogens compared to these other compounds, especially in treating specific infections like those caused by Pneumocystis jirovecii .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Related CAS

Livertox Summary

Drug Classes

Therapeutic Uses

Co-trimoxazole has been used in the treatment of gonorrhea caused by penicillinase-producing Neisseria gonorrhoeae. Although other anti-infective agents are generally recommended by the US Centers for Disease Control and many clinicians for the treatment of urogenital or anorectal infections caused by penicillinase-producing Neisseria gonorrhoeae, co-trimoxazole may be effective for the treatment of pharyngeal infections caused by penicillinase-producing Neisseria gonorrhoeae Although clinical experience is limited, oral co-trimoxazole may also be effective as an alternative to currently recommended regimens for the treatment of acute sexually transmitted epididymitis caused by penicillinase-producing Neisseria gonorrhoeae.

Trimethoprim/sulfamethoxazole is an alternative to tetracycline in cholera. This combination is recommended in isosporiasis (Isospora belli).

Trimethoprim/sulfamethoxazole may be useful in serious infections, including meningitis, osteomyelitis, bacteremia, and endocarditis, caused by susceptible gram-negative bacteria when other antibacterial agents are ineffective or not tolerated. Of particular note, gram-negative bacillary meningitis caused by organisms only moderately susceptible to third generation cephalosporins (eg, Enterobacter cloacae, Serratia marcescens) or resistant to these antibiotics (Acinetobacter, Pseudomonas cepacia) may be candidates for trimethoprim/sulfamethoxazole therapy if the organisms are susceptible. This combination may be an effective alternative to ampicillin (or penicillin G) with or without an aminoglycoside for the treatment of meningitis and bacteremia caused by Listeria monocytogenes. Trimethoprim/sulfamethoxazole may be useful for the treatment of infective endocarditis caused by Coxiella burnetii. In a double-blind, randomized, prospective study, intravenous trimethoprim/sulfamethoxazole (640 mg/3200 mg daily) was shown to be as effective as vancomycin in the treatment of serious methicillin-resistant Staphylococcus aureus infections, including bacteremias, endocarditis, septic arthritis, and osteomyelitis. The details of this study have not been published, however, and some consultants expressed concern about the use of trimethoprim/sulfamethoxazole in deep-seated staphylococcal infections (eg, endocarditis) because this combination may only be bacteriostatic against this organism. Currently, each of these indications is considered investigational.

For more Therapeutic Uses (Complete) data for TRIMETHOPRIM/SULFAMETHOXAZOLE (25 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01E - Sulfonamides and trimethoprim

J01EE - Combinations of sulfonamides and trimethoprim, incl. derivatives

J01EE01 - Sulfamethoxazole and trimethoprim

Mechanism of Action

The synergistic interaction between sulfonamide and trimethoprim is thus predictable from their respective mechanisms. There is an optimal ratio of the concentrations of the two agents for synergism, and this is equal to the ratio of the minimal inhibitory concentrations of the drugs acting independently. While this ratio varies for different bacteria, the most effective ratio for the greatest number of microorganisms is 20 parts of sulfamethoxazole to one part of trimethoprim. The combination is formulated to achieve a sulfamethoxazole concentration in vivo 20 times greater than that of trimethoprim. ... The pharmacokinetic properties of the sulfonamide chosen to be in combination with trimethoprim are important, since relative constancy of the concentrations of the two compounds in the body is desired.

Trimethoprim/sulfamethoxazole is active in vitro against a variety of gram-negative and gram-postive bacteria. Among aerobic gram-negative enteric bacteria, Escherichia coli, Proteus mirabilis, Salmonella (including Salmonella typhi), Shigella, and Citrobacter are very susceptible. Indole-positive Proteus, Serratia marcescens, Klebsiella pneumoniae, Enterobacter, Providencia stuartii are moderately susceptible.

An immunoassay was developed for the detection of sulfamethoxazole reactive IgE antibodies in the sera of patients who experienced life threatening anaphylactic reactions following the ingestion of co-trimoxazole (trimethoprim and sulfamethoxazole). Patients who had significant levels of sulfamethoxazole reactive IgE antibodies in their sera did not have IgE antibodies that reacted with trimethoprim-Sepharose. Inhibition experiments with a number of sulfonamides to determine the fine structural specificities of the sulfamethoxazole reactive IgE antibodies in three patients revealed that sulfamethoxazole and, depending on the serum, sulfamerazine and sulfamethizole, were the most potent inhibitors of IgE binding, whereas the parent sulfonamide, sulfanilamide, was a very poor inhibitor. From a detailed examination of structure-activity relationships, we concluded that the 5-methyl-3-isoxazolyl group on the sulfamethoxazole molecule was the allergenic determinant for all three patients with the 5-methyl group being particularly important for IgE antibody recognition. The assays for the detection of IgE antibodies to sulfamethoxazole and trimethoprim should prove useful for the diagnosis of immediate hypersensitivity to co-trimoxazole and perhaps for monitoring drug therapy in AIDS patients where a high incidence of adverse reactions to co-trimoxazole has been reported.

Other CAS

Absorption Distribution and Excretion

After a single oral dose of the combined preparation, trimethoprim is absorbed more rapidly than sulfamethoxazole. The concurrent administration of the drugs appears to slow the absorption of sulfamethoxazole. Peak blood concentrations of trimethoprim ususally occur by 2 hours in most patients, while peak concentrations of sulfamethoxazole occur by 4 hours after a single oral dose.

Trimethoprim is rapidly distributed and concentrated in tissues, and about 40% is bound to plasma protein in the presence of sulfamethoxazole. The volume of distribution of trimethoprim is almost nine times that of sulfamethoxazole. The drug readily enters cerebrospinal fluid and sputum. High concentrations of each component of the mixture are also found in bile.

The pharmacokinetics of trimethoprim-sulfamethoxazole were studied in 12 healthy adult subjects receiving trimethoprim at 20 mg/kg of body weight per day and sulfamethoxazole at 100 mg/kg/day, which is the conventional dose for treating Pneumocystis carinii pneumonia. Daily doses were evenly divided and orally administered every 6 h for 3 days. Trimethoprim, sulfamethoxazole, and N4-acetylsulfamethoxazole concn in serum and urine were measured by HPLC. Five subjects withdrew from the study because of intolerable GI and CNS toxicities. In the seven subjects that completed the study, the mean maximum serum drug concn after the last dose were 13.6 + or - 2.0, 372 + or - 64, and 50.1 + or - 10.9 ug/ml for trimethoprim, sulfamethoxazole, and N4-acetylsulfamethoxazole, respectively. The mean half-lives were 13.6 + or - 3.5, 14.0 + or - 2.3, and 18.6 + or - 4.3 hr, respectively. Changes in absolute neutrophil count were significantly correlated with the minimum concn of trimethoprim and sulfamethoxazole in serum and trimethoprim area under the concn-time curve (for all three parameters, r2 = 0.6 and p < 0.05). These findings add to the evidence that serum drug concn in adults following the conventional dose of trimethoprim-sulfamethoxazole for Pneumocystis carinii pneumonia are excessive and contribute to certain adverse reactions.

This article reviews the pharmacokinetics, clinical use, and adverse effects of trimethoprim/sulfamethoxazole in renally impaired patients. Renal dysfunction changes the pharmacokinetics of both component drugs. Trimethoprim and sulfamethoxazole disposition are not significantly altered until creatinine clearance is less than 30 ml/min, when sulfamethoxazole metabolites and trimethoprim accumulate and may lead to toxicity. Renal dysfunction, however, does not preclude the use of trimethoprim/sulfamethoxazole to treat susceptible infections, even when creatinine clearance is less than 15 ml/min. Adverse effects may occur more frequently in renally impaired patients but are not clearly related to increased serum concentrations of either drug. Guidelines for appropriate dosing and monitoring of trimethoprim/sulfamethoxazole therapy in these patients are presented.

Metabolism Metabolites

Wikipedia

Drug Warnings

Since serious reactions such as the Stevens-Johnson syndrome have occurred in some individuals, therapy should be discontinued at the first appearance of skin rash or other adverse effects.

May increase the action of warfarin and phenytoin.

Should not be used in pregnancy at term or during the nursing period.

For more Drug Warnings (Complete) data for TRIMETHOPRIM/SULFAMETHOXAZOLE (13 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Analytic Laboratory Methods

HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF TRIMETHOPRIM & SULFONAMIDE COMBINATION IN PHARMACEUTICALS; SPECTROPHOTOMETRY AT 230 NM.

Clinical Laboratory Methods

A simple and rapid method is developed for the analysis of sulfamethoxazole in human plasma and urine by HPLC. It involves minimal sample preparation and single wavelength monitoring. The detection limit of the method is 0.1 ug/ml, and covers the entire concn range normally encountered therapeutically.

Storage Conditions

Interactions

/Oral/ antidiabetic agents, may be displaced from protein binding sites and/or their metabolism may be inhibited by some sulfonamides, resulting in increased or prolonged effects and/or toxicity; dosage adjustments may be necessary during and after sulfonamide therapy. /Sulfonamides/

Concurrent use of bone marrow depressants with sulfonamides may increase the leukopenic and/or thrombocytopenic effects; if concurrent use is required, close observation for myelotoxic effects should be considered. /Sulfonamides/

Concurrent long-term use of sulfonamides /and estrogen-containing oral contraceptives/ may result in reduced contraceptive reliability and increased incidence of breakthrough bleeding. /Sulfonamides/

For more Interactions (Complete) data for TRIMETHOPRIM/SULFAMETHOXAZOLE (21 total), please visit the HSDB record page.

Dates

2: Ruzagira E, Baisley K, Kamali A, Biraro S, Grosskurth H; Working Group on Linkage to HIV Care. Linkage to HIV care after home-based HIV counselling and testing in sub-Saharan Africa: a systematic review. Trop Med Int Health. 2017 Jul;22(7):807-821. doi: 10.1111/tmi.12888. Epub 2017 May 22. Review. PubMed PMID: 28449385.

3: Cherazard R, Epstein M, Doan TL, Salim T, Bharti S, Smith MA. Antimicrobial Resistant Streptococcus pneumoniae: Prevalence, Mechanisms, and Clinical Implications. Am J Ther. 2017 May;24(3):e361-e369. doi: 10.1097/MJT.0000000000000551. Review. PubMed PMID: 28430673.

4: Seng P, Amrane S, Million M, Stein A. Old antimicrobials and Gram-positive cocci through the example of infective endocarditis and bone and joint infections. Int J Antimicrob Agents. 2017 May;49(5):558-564. doi: 10.1016/j.ijantimicag.2017.03.004. Epub 2017 Mar 29. Review. PubMed PMID: 28365430.

5: Pichler WJ, Srinoulprasert Y, Yun J, Hausmann O. Multiple Drug Hypersensitivity. Int Arch Allergy Immunol. 2017;172(3):129-138. doi: 10.1159/000458725. Epub 2017 Mar 18. Review. PubMed PMID: 28315874; PubMed Central PMCID: PMC5472211.

6: White PL, Backx M, Barnes RA. Diagnosis and management of Pneumocystis jirovecii infection. Expert Rev Anti Infect Ther. 2017 May;15(5):435-447. doi: 10.1080/14787210.2017.1305887. Epub 2017 Mar 20. Review. PubMed PMID: 28287010.

7: Bienenfeld A, Nagler AR, Orlow SJ. Oral Antibacterial Therapy for Acne Vulgaris: An Evidence-Based Review. Am J Clin Dermatol. 2017 Aug;18(4):469-490. doi: 10.1007/s40257-017-0267-z. Review. PubMed PMID: 28255924.

8: Feldman C, Anderson R, Rossouw T. HIV-related pneumococcal disease prevention in adults. Expert Rev Respir Med. 2017 Mar;11(3):181-199. doi: 10.1080/17476348.2017.1289841. Epub 2017 Feb 21. Review. PubMed PMID: 28228053.

9: Zayyad H, Eliakim-Raz N, Leibovici L, Paul M. Revival of old antibiotics: needs, the state of evidence and expectations. Int J Antimicrob Agents. 2017 May;49(5):536-541. doi: 10.1016/j.ijantimicag.2016.11.021. Epub 2017 Feb 2. Review. PubMed PMID: 28162982.

10: Kaye KS, Gales AC, Dubourg G. Old antibiotics for multidrug-resistant pathogens: from in vitro activity to clinical outcomes. Int J Antimicrob Agents. 2017 May;49(5):542-548. doi: 10.1016/j.ijantimicag.2016.11.020. Epub 2017 Jan 24. Review. PubMed PMID: 28130072.

11: Messiaen PE, Cuyx S, Dejagere T, van der Hilst JC. The role of CD4 cell count as discriminatory measure to guide chemoprophylaxis against Pneumocystis jirovecii pneumonia in human immunodeficiency virus-negative immunocompromised patients: A systematic review. Transpl Infect Dis. 2017 Apr;19(2). doi: 10.1111/tid.12651. Epub 2017 Feb 15. Review. PubMed PMID: 28035717.

12: Biagi F, Biagi GL, Corazza GR. What is the best therapy for Whipple's disease? Our point of view. Scand J Gastroenterol. 2017 Apr;52(4):465-466. doi: 10.1080/00365521.2016.1264009. Epub 2016 Dec 7. Review. PubMed PMID: 27924649.

13: Ishikawa S, Watanabe T, Iino M. Acute septic arthritis of the temporomandibular joint derived from otitis media: a report and review of the English and Japanese literature. Oral Maxillofac Surg. 2017 Mar;21(1):83-85. doi: 10.1007/s10006-016-0604-z. Epub 2016 Dec 5. Review. PubMed PMID: 27917456.

14: Ezzedine K. [What's new in dermatological therapy?]. Ann Dermatol Venereol. 2016 Dec;143 Suppl 3:S37-S42. doi: 10.1016/S0151-9638(18)30048-6. Review. French. PubMed PMID: 29429508.

15: Baker R, Seamon J. BET 1: Trimethoprim-sulfamethoxazole in uncomplicated skin abscess. Emerg Med J. 2016 Dec;33(12):891-892. doi: 10.1136/emermed-2016-206440.1. Review. PubMed PMID: 27864392.

16: Li H, Huang H, He H. Successful treatment of severe Pneumocystis pneumonia in an immunosuppressed patient using caspofungin combined with clindamycin: a case report and literature review. BMC Pulm Med. 2016 Nov 11;16(1):144. Review. PubMed PMID: 27835947; PubMed Central PMCID: PMC5106782.

17: Nakamura I, Nagakura T, Fujita H, Fukusima S, Gonoi T. Nocardia elegans infection: a case report and literature review. Int J Infect Dis. 2017 Jan;54:15-17. doi: 10.1016/j.ijid.2016.10.031. Epub 2016 Nov 5. Review. PubMed PMID: 27826114.

18: Price JR, Guran LA, Gregory WT, McDonagh MS. Nitrofurantoin vs other prophylactic agents in reducing recurrent urinary tract infections in adult women: a systematic review and meta-analysis. Am J Obstet Gynecol. 2016 Nov;215(5):548-560. doi: 10.1016/j.ajog.2016.07.040. Epub 2016 Jul 22. Review. PubMed PMID: 27457111.

19: Hernandez AV, Thota P, Pellegrino D, Pasupuleti V, Benites-Zapata VA, Deshpande A, Penalva de Oliveira AC, Vidal JE. A systematic review and meta-analysis of the relative efficacy and safety of treatment regimens for HIV-associated cerebral toxoplasmosis: is trimethoprim-sulfamethoxazole a real option? HIV Med. 2017 Feb;18(2):115-124. doi: 10.1111/hiv.12402. Epub 2016 Jun 28. Review. PubMed PMID: 27353303.

20: Tattevin P, Mainardi JL. Analysis of the 2015 American and European guidelines for the management of infective endocarditis. Med Mal Infect. 2016 Dec;46(8):406-410. doi: 10.1016/j.medmal.2016.05.008. Epub 2016 Jun 11. Review. PubMed PMID: 27297743.